molecular formula C6H13O10P B026668 6-Phosphogluconic acid trisodium salt CAS No. 53411-70-4

6-Phosphogluconic acid trisodium salt

Cat. No.: B026668
CAS No.: 53411-70-4
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-UHFFFAOYSA-N
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Description

d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt is a natural product found in Homo sapiens with data available.

Scientific Research Applications

  • Drug Delivery and Wound Dressing : It serves as a non-toxic cross-linker for chitosan-based ionic hydrogels, showing promise as a drug delivery system and for wound dressing applications (Martínez-Martínez et al., 2018).

  • Studying Antiviral and Cytostatic Activity : Trisodium salts of monosubstituted diphosphonic acids, including 6-Phosphogluconic acid trisodium salt, are useful model compounds for exploring antiviral and cytostatic activities of phosphorous derivatives of purine and pyrimidine bases (Gregáň et al., 1996).

  • Photolysis Studies : Photolysis of disodium -D-glucose 6-phosphate in aqueous solutions produces 6-phosphogluconate and other compounds, indicating a potential role in photochemical reactions (Triantaphylidès & Halmann, 1975).

  • Laboratory Applications : Its synthesis shows potential for various laboratory uses, such as metals-citricacid-oxides and acidity control (Randriana et al., 2021).

  • Purification of Biomolecules : An aqueous two-phase system including PEG/FBP trisodium salt effectively purifies an α-amylase inhibitor from wheat flour (Chen et al., 2008).

  • Sensory Applications : A fluorescence sensor, utilizing this compound, accurately quantifies pH values in a specific range, though its practical use is limited by slow photodegradation (Zhujun & Seitz, 1984).

Mechanism of Action

Target of Action

The primary target of 6-Phosphogluconic acid trisodium salt is the enzyme Phosphoglucose Isomerase (PGI) . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate .

Mode of Action

This compound acts as a competitive inhibitor of Phosphoglucose Isomerase . It binds to the active site of the enzyme, preventing the binding of the substrate, glucose-6-phosphate . The inhibition constants (Ki) for glucose 6-phosphate and fructose 6-phosphate are 48 μM and 42 μM, respectively .

Biochemical Pathways

The compound plays a significant role in the Pentose Phosphate Pathway (PPP) . In the oxidative phase of PPP, 6-Phosphogluconic acid is formed from 6-phosphogluconolactone by 6-phosphogluconolactonase . It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Pharmacokinetics

Given its solubility in water , it is likely to have good bioavailability

Result of Action

The inhibition of PGI by this compound can impact glucose metabolism, potentially leading to alterations in energy production within the cell . Additionally, its role in the PPP can influence the production of NADPH, a crucial molecule in various cellular processes including the detoxification of reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its interaction with PGI . Additionally, temperature can influence the compound’s stability and efficacy

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

6-Phosphogluconic acid trisodium salt has been used in a study to assess a spectrophotometric method for the determination of creative phosphokinase and myokinase . It has also been used in a study to investigate the reversible enzymatic synthesis of diphosphopyridine nucleotide and inorganic pyrophosphate . These studies suggest that this compound could have potential applications in biochemical research and medicine .

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSGZKFKXLSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53411-70-4
Record name d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC316735
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Phosphogluconic acid trisodium salt
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